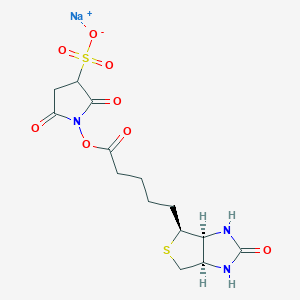

Sulfo-NHS-Biotin sodium

Beschreibung

Eigenschaften

IUPAC Name |

sodium;1-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O8S2.Na/c18-10-5-9(27(22,23)24)13(20)17(10)25-11(19)4-2-1-3-8-12-7(6-26-8)15-14(21)16-12;/h7-9,12H,1-6H2,(H2,15,16,21)(H,22,23,24);/q;+1/p-1/t7-,8-,9?,12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DREOJRVDBCALEG-WCYHLEDJSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-])NC(=O)N2.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N3NaO8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194041-65-1, 119616-38-5 | |

| Record name | Sulfo-NHS-biotin sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194041651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Biotin-3-sulfo-N-hydroxysuccinimide ester sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulphosuccinimido biotin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFO-NHS-BIOTIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J23TO440FS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Sulfo-NHS-Biotin Sodium Salt

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of Sulfo-NHS-Biotin sodium salt, detailing its core mechanism of action, reaction kinetics, and applications. It is intended to serve as a technical resource for professionals utilizing biotinylation techniques in their research.

Core Mechanism of Action: Covalent Amide Bond Formation

Sulfo-NHS-Biotin (Sulfosuccinimidyl-biotin) is a biotinylation reagent specifically designed to label molecules containing primary amines (-NH₂). Its mechanism centers on the N-hydroxysulfosuccinimide (Sulfo-NHS) ester, a highly reactive group that efficiently targets primary amines found on proteins and other macromolecules.

The primary targets for this reaction on proteins are the ε-amine of lysine (K) residues and the α-amine at the N-terminus of each polypeptide chain.[1][2][3] The reaction proceeds via a nucleophilic attack by the deprotonated primary amine on the carbonyl carbon of the Sulfo-NHS ester. This results in the formation of a stable, covalent amide bond and the release of N-hydroxysulfosuccinimide as a byproduct.[2][4][5][6] This bond is irreversible, ensuring a permanent label on the target molecule.[7]

A key feature of Sulfo-NHS-Biotin is the negatively charged sulfonate group (SO₃⁻) on the NHS ring.[1][8] This group imparts two critical properties:

-

Water Solubility: It renders the entire reagent highly soluble in aqueous buffers, eliminating the need for organic solvents like DMSO or DMF, which can be detrimental to protein structure and cellular integrity.[1][4][9]

-

Membrane Impermeability: The negative charge prevents the reagent from passively crossing the plasma membrane of living cells.[1][7][8][10] This property is exploited for the specific labeling of cell surface proteins, as only proteins exposed to the extracellular environment will be biotinylated.[1][7][11]

Figure 1. Chemical reaction mechanism of Sulfo-NHS-Biotin with a primary amine.

Reaction Kinetics and Optimal Conditions

The efficiency of the biotinylation reaction is heavily influenced by several factors. The primary competing reaction is the hydrolysis of the Sulfo-NHS ester, which renders the reagent inactive.[4][6]

-

pH: The reaction is strongly pH-dependent.[12] A neutral to basic pH range of 7.0-9.0 is required for the primary amine to be in its deprotonated, nucleophilic state.[1][4][6] While higher pH values (e.g., 8.0-8.5) accelerate the labeling reaction, they also significantly increase the rate of hydrolysis.[4][12][13] Therefore, a pH of 7.2-8.0 is often a good compromise for optimal labeling with minimal hydrolysis.[13][14]

-

Buffers: It is critical to use buffers that do not contain primary amines, such as Tris or glycine. These compounds will compete with the target molecule for reaction with the Sulfo-NHS-Biotin, quenching the labeling reaction.[3][4][15] Phosphate-buffered saline (PBS) and carbonate/borate buffers are commonly recommended.[9][16]

-

Concentration: For dilute protein solutions (e.g., <2 mg/mL), a greater molar excess of the biotin reagent is required to achieve the same degree of labeling as a more concentrated solution.[1][6][14]

-

Temperature and Time: Reactions are typically performed for 30-60 minutes at room temperature or for 2 hours on ice (4°C) to slow down hydrolysis and protein degradation.[6][14]

The following table summarizes key quantitative data for typical biotinylation reactions.

| Parameter | Recommended Value/Range | Notes | Source(s) |

| pH | 7.0 - 9.0 | Optimal labeling is often achieved between pH 7.2 and 8.0. Higher pH increases reaction rate but also hydrolysis. | [1][4][6][13] |

| Reaction Temperature | 4°C or Room Temperature (20-25°C) | 4°C is used to minimize hydrolysis and preserve sensitive proteins. | [4][6][14] |

| Reaction Time | 30 - 60 minutes (RT) or 2 hours (4°C) | Longer incubation times do not typically harm the reaction but may not increase labeling efficiency due to hydrolysis. | [14][17] |

| Molar Excess (Biotin:Protein) | 12-fold to 50-fold | A 12- to 20-fold molar excess is common for concentrated protein solutions (2-10 mg/mL). Dilute solutions may require a higher excess. | [1][6][14] |

| Hydrolysis Half-life | > 2 hours (at pH < 6.5) | The half-life decreases rapidly at higher pH, dropping to below 15 minutes at pH values above 8.0. | [13] |

| Compatible Buffers | PBS, Carbonate, Borate | Buffers must be free of primary amines. | [9][16] |

| Incompatible Buffers | Tris, Glycine | These buffers contain primary amines that quench the reaction. | [3][4][15] |

Experimental Protocols

The following are detailed methodologies for common applications of Sulfo-NHS-Biotin.

This protocol describes the labeling of a purified protein in solution.

-

Preparation of Protein: a. Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[14] b. If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.[18]

-

Preparation of Sulfo-NHS-Biotin: a. Equilibrate the vial of Sulfo-NHS-Biotin to room temperature before opening to prevent moisture condensation, as the reagent is moisture-sensitive.[1][3][17] b. Immediately before use, prepare a stock solution (e.g., 10 mM) by dissolving the reagent in ultrapure water.[3][6][17] Do not store the stock solution, as the NHS-ester moiety readily hydrolyzes.[3][4]

-

Biotinylation Reaction: a. Calculate the required volume of the Sulfo-NHS-Biotin stock solution to achieve the desired molar excess (e.g., 20-fold). b. Add the calculated volume of Sulfo-NHS-Biotin to the protein solution and mix gently. c. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[14]

-

Removal of Excess Biotin: a. Stop the reaction and remove non-reacted and hydrolyzed biotin reagent using a desalting column or dialysis. This step is crucial before performing assays to quantify biotin incorporation.[4][14]

-

Storage: a. Store the biotinylated protein under the same conditions that are optimal for the unlabeled protein.[4]

This protocol is for labeling proteins on the surface of intact, living cells.

-

Cell Preparation: a. Grow adherent cells in culture plates or use cells in suspension. b. Wash the cells three times with ice-cold, amine-free PBS (pH 8.0) to completely remove any amine-containing culture media and serum proteins.[1][6] c. Resuspend cells at a concentration of approximately 25 x 10⁶ cells/mL in ice-cold PBS (pH 8.0).[1] All steps should be performed on ice to minimize endocytosis and protein degradation.

-

Preparation of Sulfo-NHS-Biotin: a. Equilibrate the reagent to room temperature before opening. b. Immediately before use, prepare a stock solution (e.g., 10 mM) in ultrapure water.[6]

-

Biotinylation Reaction: a. Add the Sulfo-NHS-Biotin stock solution to the cell suspension to a final concentration of 1-2 mM.[1] b. Incubate the reaction for 30 minutes at room temperature or on ice.[6][19]

-

Quenching and Washing: a. Terminate the reaction by adding a quenching buffer, such as PBS containing 25-100 mM Tris or glycine, to react with any excess Sulfo-NHS-Biotin.[6][8] b. Wash the cells three times with ice-cold PBS to remove all non-reacted reagent and quenching buffer.[19]

-

Cell Lysis and Downstream Analysis: a. The cell surface proteins are now biotinylated. The cells can be lysed, and the biotinylated proteins can be isolated using streptavidin-agarose beads for subsequent analysis (e.g., Western blotting).

Figure 2. Experimental workflow for cell surface protein biotinylation.

Properties and Applications

The unique chemical properties of Sulfo-NHS-Biotin dictate its primary applications in research.

Figure 3. Logical relationship between the properties and applications of Sulfo-NHS-Biotin.

The ability to specifically label cell surface proteins has made Sulfo-NHS-Biotin an invaluable tool for:

-

Studying the expression and regulation of cell surface receptors and transporters.[1][20]

-

Differentiating plasma membrane proteins from intracellular proteins.[1][20]

-

Investigating the distribution of membrane proteins in polarized cells.[1][20]

-

Immobilizing antibodies or other proteins onto streptavidin-coated surfaces for use in immunoassays and affinity chromatography.[7][11]

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. broadpharm.com [broadpharm.com]

- 3. store.sangon.com [store.sangon.com]

- 4. store.sangon.com [store.sangon.com]

- 5. researchgate.net [researchgate.net]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. Sulfo-NHS-Biotin (8 rxn) | BroadPharm [broadpharm.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. store.sangon.com [store.sangon.com]

- 10. selleckchem.com [selleckchem.com]

- 11. apexbt.com [apexbt.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. selectscience.net [selectscience.net]

- 17. apexbt.com [apexbt.com]

- 18. sartorius.com [sartorius.com]

- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

A Technical Guide to Sulfo-NHS-Biotin: Solubility and Stability

For researchers, scientists, and drug development professionals, understanding the chemical properties of biotinylation reagents is paramount for successful conjugation, purification, and analysis of proteins and other biomolecules. Sulfo-NHS-Biotin (Sulfosuccinimidyl-biotin) is a widely used reagent that attaches biotin to primary amines on molecules. Its water-solubility makes it a convenient alternative to standard NHS-Biotin, eliminating the need for organic solvents that can be detrimental to protein structure and function. This guide provides an in-depth look at the critical solubility and stability properties of Sulfo-NHS-Biotin and its derivatives, offering a foundation for optimizing biotinylation protocols.

Core Properties of Sulfo-NHS-Biotin

Sulfo-NHS-Biotin is an amine-reactive biotinylation reagent characterized by the presence of a sulfonate group on the N-hydroxysuccinimide (NHS) ring. This modification confers its water-solubility and makes it membrane-impermeable, a key feature for the specific labeling of cell surface proteins.[1][2][3][4] The NHS ester functionality allows for the formation of stable amide bonds with primary amines, such as the side chain of lysine residues or the N-terminus of polypeptides.[4][5][6]

Solubility Characteristics

The addition of the negatively charged sulfonate group significantly enhances the water solubility of Sulfo-NHS-Biotin compared to its non-sulfonated counterpart.[2][4] This property is advantageous as it allows for biotinylation reactions to be performed in completely aqueous environments, avoiding the use of organic co-solvents like DMSO or DMF which can compromise protein integrity.[3][4][7][8]

For practical applications, Sulfo-NHS-Biotin and its long-chain analog, Sulfo-NHS-LC-Biotin, are soluble in water up to approximately 10 mM.[2][7][8][9][10] It is recommended to prepare aqueous solutions of Sulfo-NHS-Biotin immediately before use due to its limited stability in aqueous buffers.[4][6][9][11][12] While stock solutions can be prepared in anhydrous DMSO or DMF for longer-term storage, the primary advantage of the "Sulfo-" variant is its direct use in aqueous media.[13][14]

Table 1: Solubility of Sulfo-NHS-Biotin and its Derivatives

| Compound | Solvent | Reported Solubility |

| Sulfo-NHS-Biotin | Water | ~10 mM[2][10], ≥16.8 mg/mL[6] |

| Sulfo-NHS-Biotin | DMSO | ≥22.17 mg/mL[6], 175 mg/mL (with sonication)[15] |

| Sulfo-NHS-LC-Biotin | Water | 10 mg/mL[16] |

| Sulfo-NHS-SS-Biotin | Water | ~10 mM[7][8][9] |

Stability Profile

The stability of Sulfo-NHS-Biotin is critically influenced by pH, temperature, and moisture. The NHS ester is susceptible to hydrolysis, which competes with the desired amidation reaction. Understanding the rate of hydrolysis under different conditions is essential for optimizing the efficiency of biotinylation.

pH-Dependent Stability

The rate of hydrolysis of the NHS ester is highly dependent on the pH of the solution. Hydrolysis increases significantly with increasing pH.[7][8][9] At neutral to basic pH values (pH 7-9), which are optimal for the reaction with primary amines, there is a competing hydrolysis reaction.[7][8][9]

Studies have shown that at a pH above 8.0, the half-life of Sulfo-NHS-LC-Biotin due to hydrolysis is less than 15 minutes.[17] Conversely, at pH values below 6.5, the half-life extends to over 2 hours.[17] For Sulfo-NHS esters in general, the half-life is reported to be 4-5 hours at pH 7, 1 hour at pH 8, and only 10 minutes at pH 8.6.[18] Therefore, for optimal biotinylation, it is recommended to perform the reaction at a near-neutral pH (7.2-7.5) to balance the reactivity with primary amines and the rate of hydrolysis.[13][17] Stock solutions, if prepared in an aqueous buffer, should be made at a slightly acidic pH (3.0-5.8) to prolong stability.[17]

Table 2: pH-Dependent Hydrolysis of Sulfo-NHS-LC-Biotin

| pH | Hydrolysis Half-Life |

| > 8.0 | < 15 minutes[17] |

| 7.0 | 2-4 hours[2] |

| < 6.5 | > 2 hours[17] |

Temperature and Moisture Stability

Sulfo-NHS-Biotin is sensitive to moisture and should be stored desiccated at -20°C.[1][3][4][8][11][19] Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation of moisture onto the reagent, which can lead to hydrolysis.[1][3][4][8][9][11][12][19][20][21]

Biotinylation reactions can be performed at temperatures ranging from 4°C to 37°C.[7][8][9] A common protocol involves incubation for 30-60 minutes at room temperature or for 2 hours on ice.[1][3][4][11][13] Lowering the temperature to 4°C can help to slow down the rate of hydrolysis and may be beneficial for sensitive proteins, although the reaction time may need to be extended.[13][20]

Experimental Protocols

General Protocol for Protein Biotinylation

This protocol provides a general workflow for the biotinylation of a protein in solution using Sulfo-NHS-Biotin.

-

Buffer Preparation : Dissolve the protein to be biotinylated in an amine-free buffer at a pH of 7.2-8.0, such as phosphate-buffered saline (PBS).[3][11] Buffers containing primary amines, like Tris or glycine, must be avoided as they will compete with the target protein for reaction with the Sulfo-NHS-Biotin.[1][4][8][11]

-

Reagent Preparation : Immediately before use, prepare a 10 mM solution of Sulfo-NHS-Biotin in ultrapure water.[3][4][7][8][11] Do not prepare stock solutions in aqueous buffers for long-term storage.[4][9][11][12][21]

-

Biotinylation Reaction : Add a 10- to 20-fold molar excess of the Sulfo-NHS-Biotin solution to the protein solution.[13] For dilute protein solutions, a higher molar excess may be required.[13]

-

Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[3][4][11][13]

-

Quenching and Purification : The reaction can be quenched by adding a buffer containing primary amines (e.g., Tris) to a final concentration of 25-50 mM.[8][20] Remove excess, non-reacted biotinylation reagent by dialysis or gel filtration.[8][13]

-

Storage : Store the biotinylated protein under conditions that are optimal for the non-biotinylated protein.[8]

Protocol for Determining NHS-Ester Reactivity

This protocol allows for a qualitative assessment of the activity of the Sulfo-NHS-Biotin reagent.

-

Materials :

-

Sulfo-NHS-Biotin reagent

-

Amine-free buffer (e.g., phosphate buffer, pH 7-8)

-

0.5-1.0 N NaOH

-

Spectrophotometer and quartz cuvettes

-

-

Procedure :

-

Dissolve 1-2 mg of the Sulfo-NHS-Biotin reagent in 2 ml of the amine-free buffer. Prepare a control tube with only the buffer.[10]

-

Immediately measure the absorbance of the Sulfo-NHS-Biotin solution at 260 nm, using the control tube as a blank.[10]

-

To 1 ml of the Sulfo-NHS-Biotin solution, add 100 µl of 0.5-1.0 N NaOH and vortex for 30 seconds.[10]

-

Immediately measure the absorbance of the base-hydrolyzed solution at 260 nm.[10]

-

-

Interpretation :

Visualizing Workflows and Mechanisms

To further clarify the processes involved, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.

Caption: Reaction of Sulfo-NHS-Biotin with a primary amine.

Caption: A typical workflow for protein biotinylation.

By carefully considering the solubility and stability properties of Sulfo-NHS-Biotin, researchers can design and execute robust biotinylation experiments, leading to reliable and reproducible results in a wide range of applications, from protein purification to cell surface analysis.

References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. store.sangon.com [store.sangon.com]

- 5. researchgate.net [researchgate.net]

- 6. apexbt.com [apexbt.com]

- 7. store.sangon.com [store.sangon.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. info.gbiosciences.com [info.gbiosciences.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. covachem.com [covachem.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Sulfo-NHS-LC-Biotin | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]

- 17. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tools.thermofisher.com [tools.thermofisher.com]

- 19. apexbt.com [apexbt.com]

- 20. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. store.sangon.com [store.sangon.com]

An In-depth Technical Guide to the Structure and Application of Sulfo-NHS-Biotin Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo-NHS-Biotin sodium salt, a key reagent in bioconjugation. We will delve into its chemical structure, properties, and reaction mechanisms, offering detailed protocols for its use in labeling proteins and other biomolecules.

Core Structure and Chemical Properties

Sulfo-NHS-Biotin (Sulfosuccinimidyl-biotin) is a water-soluble biotinylation reagent widely used to attach a biotin label to proteins, antibodies, and other molecules containing primary amines.[1] Its structure consists of three key components: a biotin moiety, a short spacer arm, and a water-soluble N-hydroxysulfosuccinimide (Sulfo-NHS) ester.

The presence of the sulfonate group on the N-hydroxysuccinimide ring renders the molecule water-soluble, allowing for biotinylation reactions to be performed in aqueous environments without the need for organic solvents like DMSO or DMF. This property is particularly advantageous when working with sensitive biological samples. Furthermore, the negative charge of the sulfo-NHS group prevents the reagent from permeating cell membranes, making it an ideal choice for the specific labeling of cell surface proteins.[1]

Below is a summary of the key quantitative data for this compound salt:

| Property | Value |

| Molecular Weight | 443.43 g/mol |

| Chemical Formula | C₁₄H₁₈N₃NaO₈S₂ |

| Spacer Arm Length | 13.5 Å |

| Optimal Reaction pH | 7.0 - 9.0 |

| Solubility | Soluble in water, DMSO, and DMF |

| Storage | Desiccated at -20°C |

Reaction Mechanism with Primary Amines

The biotinylation reaction with Sulfo-NHS-Biotin occurs via a nucleophilic attack of a primary amine on the carbonyl group of the Sulfo-NHS ester. This results in the formation of a stable amide bond between the biotin molecule and the target molecule, with the release of the Sulfo-NHS leaving group.[2][3] The primary targets for this reaction on proteins are the ε-amino group of lysine residues and the N-terminal α-amino group of polypeptides.

The reaction is most efficient at a pH range of 7-9, where the primary amines are sufficiently deprotonated to act as effective nucleophiles.[4] However, it is important to note that the Sulfo-NHS ester is susceptible to hydrolysis in aqueous solutions, a competing reaction that increases with higher pH. The half-life of the ester is less than 15 minutes at a pH above 8.0, but it is significantly more stable at a lower pH, with a half-life exceeding 2 hours below pH 6.5. Therefore, for optimal biotinylation, a balance must be struck between efficient amine reaction and minimal hydrolysis.

The following diagram illustrates the reaction between Sulfo-NHS-Biotin and a primary amine on a protein:

References

A Researcher's Guide to Sulfo-NHS-Biotin and NHS-Biotin: Key Differences and Experimental Considerations

For researchers, scientists, and drug development professionals, the precise selection of biotinylation reagents is critical for the success of downstream applications. This technical guide provides an in-depth comparison of two commonly used amine-reactive biotinylation reagents: Sulfo-NHS-Biotin and NHS-Biotin. Understanding their core distinctions in chemical structure, solubility, and cell permeability is paramount for designing robust and reliable experiments.

The fundamental difference between Sulfo-NHS-Biotin and NHS-Biotin lies in the addition of a sulfonate group (-SO₃⁻) on the N-hydroxysuccinimide (NHS) ring of the Sulfo-NHS-Biotin molecule.[1][2] This seemingly minor modification has profound implications for the reagent's physical and chemical properties, dictating its utility in various biological assays.

Core Chemical and Physical Differences

The primary distinction between these two reagents is their solubility. Sulfo-NHS-Biotin is water-soluble, allowing for biotinylation in aqueous solutions without the need for organic solvents like DMSO or DMF.[3][4][5] This is particularly advantageous for applications where organic solvents may be detrimental to protein structure or cellular integrity.[3] Conversely, NHS-Biotin is not directly water-soluble and must be dissolved in an organic solvent before being added to an aqueous reaction mixture.[6][7]

This difference in solubility directly impacts their cell permeability. The charged sulfonate group on Sulfo-NHS-Biotin renders it membrane-impermeable.[4][8][9] As a result, when used with intact cells, Sulfo-NHS-Biotin will only label primary amines on cell surface proteins.[4][8][10] In contrast, the uncharged nature of NHS-Biotin allows it to readily permeate cell membranes, making it suitable for biotinylating intracellular proteins.[6][11]

Quantitative Data Summary

For easy comparison, the key quantitative properties of Sulfo-NHS-Biotin and NHS-Biotin are summarized in the table below.

| Property | Sulfo-NHS-Biotin | NHS-Biotin | Reference(s) |

| Molecular Weight | 443.43 g/mol | 341.38 g/mol | [12][13] |

| Solubility | Water-soluble (up to ~10 mM), DMSO, DMF | Insoluble in water; Soluble in DMSO, DMF | [3][7][10] |

| Cell Permeability | Impermeable | Permeable | [4][6] |

| Spacer Arm Length | 13.5 Å | 13.5 Å | [12][13] |

| Reactivity | Primary amines (-NH₂) | Primary amines (-NH₂) | [4][6] |

| Optimal Reaction pH | 7-9 | 7-9 | [3][6] |

Reaction Mechanism and Stability

Both Sulfo-NHS-Biotin and NHS-Biotin utilize an N-hydroxysuccinimide (NHS) ester to react with primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides, forming a stable amide bond.[4][6] This reaction is most efficient in a pH range of 7-9.[3][6] It is important to note that hydrolysis of the NHS ester is a competing reaction in aqueous solutions, and the rate of hydrolysis increases with pH.[3][5] Therefore, it is crucial to use freshly prepared solutions of these reagents for optimal reactivity.[7] While both forms are susceptible to hydrolysis, the Sulfo-NHS form is considered somewhat more stable in aqueous solutions.[14]

Experimental Protocols: A Comparative Overview

The choice between Sulfo-NHS-Biotin and NHS-Biotin dictates the experimental protocol, particularly when working with cellular systems.

Labeling of Cell Surface Proteins with Sulfo-NHS-Biotin

This protocol is designed to exclusively label proteins on the exterior of the cell membrane.

Materials:

-

Cells in suspension or adherent

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

-

Sulfo-NHS-Biotin

-

Quenching buffer (e.g., 50 mM glycine or Tris in PBS)

Methodology:

-

Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media and contaminating proteins.[3][4]

-

Resuspend cells to a concentration of approximately 25 x 10⁶ cells/mL in ice-cold PBS (pH 8.0).[3]

-

Immediately before use, prepare a stock solution of Sulfo-NHS-Biotin in water or PBS.[3][12]

-

Add the Sulfo-NHS-Biotin solution to the cell suspension to a final concentration of ~2 mM.[4]

-

Incubate the reaction on a rocking platform for 30 minutes at 4°C or room temperature.[3][8] Incubation at 4°C is often preferred to minimize internalization of the labeling reagent.[4]

-

Quench the reaction by adding a quenching buffer and incubating for 10 minutes at 4°C.[8]

-

Wash the cells three times with ice-cold PBS to remove excess, unreacted biotinylation reagent.[3]

Labeling of Intracellular Proteins with NHS-Biotin

This protocol facilitates the labeling of both cell surface and internal proteins.

Materials:

-

Cells in suspension or adherent

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

-

NHS-Biotin

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., Tris-buffered saline)

Methodology:

-

Wash cells three times with ice-cold PBS (pH 8.0) to remove amine-containing media.[6]

-

Resuspend cells to a concentration of ~25 x 10⁶ cells/mL in PBS (pH 8.0).[6]

-

Prepare a stock solution of NHS-Biotin (e.g., 20 mM) in anhydrous DMSO or DMF.[6]

-

Add the NHS-Biotin stock solution to the cell suspension to the desired final concentration (e.g., ~2mM).[6]

-

Incubate the reaction for 30 minutes at room temperature.[6]

-

Quench the reaction by adding a suitable quenching buffer.

-

Wash the cells thoroughly with PBS to remove unreacted reagent.

Visualizing the Workflow

To better illustrate the decision-making process and experimental flow, the following diagrams are provided.

Caption: Reagent selection workflow based on target protein location.

Caption: General experimental workflow for cell biotinylation.

Conclusion

The choice between Sulfo-NHS-Biotin and NHS-Biotin is a critical decision in experimental design. Sulfo-NHS-Biotin, with its water solubility and membrane impermeability, is the reagent of choice for specifically targeting and labeling cell surface proteins. NHS-Biotin, requiring an organic solvent for dissolution and being membrane permeable, is suited for applications aiming to label both intracellular and cell surface proteins. By understanding the fundamental chemical differences and adhering to appropriate experimental protocols, researchers can effectively utilize these powerful tools for a wide range of applications in protein research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. store.sangon.com [store.sangon.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. Surface protein biotinylation [protocols.io]

- 9. Biotin-Sulfo NHS Ester_NovoCom [nvcbiotech.com]

- 10. apexbt.com [apexbt.com]

- 11. apexbt.com [apexbt.com]

- 12. proteochem.com [proteochem.com]

- 13. proteochem.com [proteochem.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to Cell Surface Protein Labeling with Sulfo-NHS-Biotin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo-NHS-Biotin, a key reagent for the specific labeling of cell surface proteins. Understanding the principles and protocols outlined below is crucial for researchers studying protein expression, receptor-ligand interactions, and the dynamics of the cell surface proteome.

Introduction to Sulfo-NHS-Biotin

Sulfo-NHS-Biotin (Sulfosuccinimidyl-biotin) is a water-soluble and membrane-impermeable biotinylation reagent.[1][2][3][4] These characteristics make it an ideal choice for selectively labeling proteins on the exterior of living cells, as the charged sulfonate group prevents it from crossing the cell membrane.[1][2][4][5] The reagent contains an N-hydroxysulfosuccinimide (Sulfo-NHS) ester that reacts efficiently with primary amines (-NH2), such as the side chain of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[1][2][6][7]

The small size of the biotin molecule (244 Da) allows it to be conjugated to proteins often without significantly altering their biological activity.[1][4] The high-affinity interaction between biotin and avidin or streptavidin (Ka = 10^15 M-1) is then exploited for the detection, purification, and analysis of the labeled cell surface proteins.[1][8] Applications are widespread and include ELISA, Western blotting, immunoprecipitation, and affinity chromatography.[2][9]

Chemical Properties and Reaction Mechanism

The key features of Sulfo-NHS-Biotin are its amine-reactivity and water solubility. The Sulfo-NHS ester reacts with unprotonated primary amines in a pH range of 7-9.[1][10] The reaction involves a nucleophilic attack of the primary amine on the Sulfo-NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysulfosuccinimide as a byproduct.[10]

Caption: Reaction of Sulfo-NHS-Biotin with a primary amine on a protein.

Quantitative Data for Biotinylation

The efficiency of biotinylation is influenced by several factors, including the concentration of the protein and the molar ratio of the biotin reagent.

| Parameter | Recommended Value/Range | Source |

| Sulfo-NHS-Biotin Concentration (for cells) | 0.5 mg/mL - 2 mM | [8][11] |

| Molar Excess (Protein Labeling) | ||

| 10 mg/mL IgG solution | ≥ 12-fold molar excess | [12][13] |

| 2 mg/mL IgG solution | ≥ 20-fold molar excess | [12][13] |

| 1-10 mg/mL antibody (0.5-2 mL) | 20-fold molar excess | [1][4] |

| 50-200 µg/mL antibody (200-700 µL) | 50-fold molar excess | [1][4] |

| Resulting Biotin Incorporation | ||

| 20-fold molar excess (1-10 mg/mL Ab) | 4-6 biotins per antibody | [1][4] |

| 50-fold molar excess (50-200 µg/mL Ab) | 1-3 biotins per antibody | [1][4] |

Experimental Protocols

The following is a generalized protocol for the biotinylation of cell surface proteins on adherent or suspension cells. Optimization for specific cell types and experimental goals is recommended.

Materials

-

Cells: Adherent or suspension cells of interest.

-

Sulfo-NHS-Biotin: Store desiccated at -20°C.[1]

-

Buffers:

-

Equipment:

-

Refrigerated centrifuge

-

Rocking platform (optional)[17]

-

Standard cell culture equipment

-

Experimental Workflow Diagram

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. Sulfo-NHS-Biotin (8 rxn) | BroadPharm [broadpharm.com]

- 3. covachem.com [covachem.com]

- 4. store.sangon.com [store.sangon.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. apexbt.com [apexbt.com]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 9. Biotinylation: Definition, Applications, Industry Uses [excedr.com]

- 10. store.sangon.com [store.sangon.com]

- 11. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. store.sangon.com [store.sangon.com]

- 16. assets.fishersci.com [assets.fishersci.com]

- 17. Surface protein biotinylation [protocols.io]

The Impermeability of Sulfo-NHS-Biotin: A Technical Guide to Cell Surface Biotinylation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the membrane permeability of Sulfo-NHS-Biotin, a cornerstone reagent for the selective labeling of cell surface proteins. Understanding the characteristics of this molecule is paramount for designing and interpreting experiments aimed at elucidating the cell surface proteome, a critical area of research in drug development and fundamental biology.

Core Principles: Why Sulfo-NHS-Biotin Stays Outside the Cell

Sulfo-NHS-Biotin (Sulfosuccinimidyl-biotin) is a chemically modified form of biotin designed for targeted protein labeling. Its defining feature, and the basis for its utility in cell surface proteomics, is its membrane impermeability . This characteristic is conferred by the addition of a sulfonate group (SO3-) to the N-hydroxysuccinimide (NHS) ester ring.

The negatively charged sulfonate group renders the entire molecule highly water-soluble and unable to passively diffuse across the hydrophobic lipid bilayer of the cell membrane.[1][2][3][4][5] In contrast, its non-sulfonated counterpart, NHS-Biotin, is membrane-permeable and can label both intracellular and extracellular proteins.[6] This fundamental difference is the basis for their distinct applications in cellular biology.

The mechanism of action involves the reaction of the NHS ester with primary amines (-NH2), which are readily available on the N-terminus of proteins and the side chains of lysine residues.[1][7] When Sulfo-NHS-Biotin is introduced to intact cells, it will covalently bind to these primary amines on the extracellular domains of transmembrane proteins and on soluble proteins adhered to the cell surface. As long as the cell membrane remains intact, intracellular proteins are shielded from this labeling reaction.[1][8]

Quantitative Assessment of Membrane Impermeability

Direct quantification of the minuscule percentage of Sulfo-NHS-Biotin that might penetrate a healthy cell membrane is technically challenging. However, the efficacy of its impermeability is indirectly but powerfully demonstrated in proteomic studies that enrich for and identify cell surface proteins. The percentage of identified proteins annotated as plasma membrane proteins serves as a robust quantitative indicator of the reagent's specificity for the cell surface.

| Study Type | Cell Line(s) | Percentage of Identified Proteins Annotated as Plasma Membrane/Cell Surface | Reference |

| Comparative Proteomics | Not specified | 49% with standard Sulfo-NHS-SS-Biotinylation protocol | [9] |

| Optimized Proteomics | Not specified | 54% with modified Sulfo-NHS-SS-Biotinylation protocol | [9] |

| Cell Surface Profiling | BT474 and MCF7 breast cancer cells | 1565 and 1478 cell surface-associated proteins identified, respectively | [10] |

These studies underscore the high efficiency of Sulfo-NHS-Biotin in selectively targeting and enabling the identification of cell surface proteins, a direct consequence of its membrane impermeability.

Experimental Protocols for Cell Surface Biotinylation

The following are detailed methodologies for key experiments involving Sulfo-NHS-Biotin.

General Protocol for Cell Surface Protein Biotinylation

This protocol provides a foundational workflow for the specific labeling of proteins on the surface of live cells.

Materials:

-

Cells in suspension or adherent culture

-

Phosphate-Buffered Saline (PBS), ice-cold, pH 7.2-8.0

-

Sulfo-NHS-Biotin (or a cleavable version like Sulfo-NHS-SS-Biotin)

-

Quenching Buffer (e.g., PBS containing 100 mM glycine or Tris)

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Streptavidin-agarose beads or magnetic beads

Procedure:

-

Cell Preparation:

-

For adherent cells, wash the cell monolayer three times with ice-cold PBS to remove any amine-containing media and serum proteins.

-

For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 3 minutes) and wash the cell pellet three times with ice-cold PBS. Resuspend the cells in ice-cold PBS to a concentration of approximately 1-5 x 10^7 cells/mL.[11]

-

-

Biotinylation Reaction:

-

Immediately before use, dissolve the Sulfo-NHS-Biotin in PBS to a final concentration of 0.25-1 mg/mL.[12]

-

Add the Sulfo-NHS-Biotin solution to the cells. For adherent cells, ensure the entire surface is covered. For suspension cells, gently mix.

-

Incubate the reaction for 30 minutes at 4°C or on ice.[9] The low temperature is crucial to minimize endocytosis of the labeled proteins.

-

-

Quenching:

-

To stop the labeling reaction, add ice-cold Quenching Buffer and incubate for 10-15 minutes on ice. The primary amines in the quenching buffer will react with any excess Sulfo-NHS-Biotin.

-

Wash the cells three times with ice-cold PBS to remove unreacted biotin and quenching buffer.

-

-

Cell Lysis:

-

Lyse the cells by adding ice-cold Lysis Buffer. Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

-

Enrichment of Biotinylated Proteins:

-

Incubate the cleared lysate with streptavidin beads for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.

-

Wash the beads extensively with Lysis Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the captured proteins from the streptavidin beads. For Sulfo-NHS-Biotin, this is typically done by boiling the beads in SDS-PAGE sample buffer. For cleavable Sulfo-NHS-SS-Biotin, elution is achieved by incubation with a reducing agent like DTT or β-mercaptoethanol.

-

Verification of Cell Surface Labeling by Flow Cytometry

This method provides a semi-quantitative assessment of the efficiency of cell surface biotinylation.

Materials:

-

Biotinylated cells (from the protocol above)

-

Non-biotinylated control cells

-

Fluorophore-conjugated streptavidin (e.g., Streptavidin-FITC or Streptavidin-Alexa Fluor 488)

-

Flow cytometry buffer (e.g., PBS with 1% BSA)

-

Flow cytometer

Procedure:

-

After the biotinylation and quenching steps, resuspend both the biotinylated and non-biotinylated control cells in flow cytometry buffer.

-

Add the fluorophore-conjugated streptavidin to the cell suspensions at the manufacturer's recommended concentration.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with flow cytometry buffer to remove unbound streptavidin.

-

Resuspend the cells in flow cytometry buffer and analyze on a flow cytometer. A significant increase in fluorescence intensity in the biotinylated cell population compared to the control indicates successful cell surface labeling.

Visualizing Workflows and Concepts

Diagrams generated using Graphviz (DOT language) provide clear visual representations of the experimental processes and underlying principles.

Caption: A streamlined workflow for the specific labeling and enrichment of cell surface proteins using Sulfo-NHS-Biotin.

Caption: The charged sulfonate group of Sulfo-NHS-Biotin prevents its passage across the cell membrane, unlike the neutral NHS-Biotin.

Conclusion

The inherent membrane impermeability of Sulfo-NHS-Biotin, conferred by its charged sulfonate group, makes it an indispensable tool for researchers in cell biology and drug development. Its ability to selectively label cell surface proteins with high fidelity allows for the detailed investigation of the cell surface proteome, paving the way for the discovery of novel biomarkers, therapeutic targets, and a deeper understanding of cellular communication and function. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for the successful application of this powerful technique.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Differential biotin labelling of the cell envelope proteins in lipopolysaccharidic diderm bacteria: Exploring the proteosurfaceome of Escherichia coli using sulfo-NHS-SS-biotin and sulfo-NHS-PEG4-bismannose-SS-biotin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. Comprehensive Discovery of the Accessible Primary Amino Group-Containing Segments from Cell Surface Proteins by Fine-Tuning a High-Throughput Biotinylation Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. bioanalysis.dicp.ac.cn [bioanalysis.dicp.ac.cn]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. store.sangon.com [store.sangon.com]

The Core Chemistry of Sulfo-NHS-Biotin: An In-Depth Technical Guide for Amine-Reactive Labeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the amine-reactive chemistry of Sulfosuccinimidyl-6-(biotinamido)hexanoate (Sulfo-NHS-Biotin). It details the underlying chemical principles, experimental considerations, and practical applications of this indispensable tool in modern molecular biology, diagnostics, and drug development.

Introduction to Sulfo-NHS-Biotin

Sulfo-NHS-Biotin is a water-soluble and membrane-impermeable biotinylation reagent widely used for covalently labeling proteins and other biomolecules containing primary amines.[1][2] Its key features include an N-hydroxysulfosuccinimide (Sulfo-NHS) ester, which provides amine reactivity, and a biotin moiety for high-affinity binding to streptavidin and avidin. The addition of a sulfonate group to the NHS ring renders the molecule soluble in aqueous buffers and prevents it from crossing the plasma membrane, making it particularly suitable for specifically labeling cell surface proteins.[3][4][5]

The reaction forms a stable and irreversible amide bond between the biotin reagent and the target molecule.[3] The spacer arm, a 6-atom chain in the "LC" (long chain) variant, helps to minimize steric hindrance in subsequent detection or purification steps involving streptavidin or avidin.[3]

The Chemistry of Amine-Reactive Labeling

The fundamental reaction of Sulfo-NHS-Biotin is the acylation of primary amines. The primary targets on proteins are the ε-amino group of lysine residues and the α-amino group of the N-terminus of a polypeptide chain.[6][7]

The reaction proceeds via a nucleophilic attack of the deprotonated primary amine on the carbonyl carbon of the Sulfo-NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysulfosuccinimide as a byproduct.[8][9]

Key Reaction Parameters:

-

pH: The reaction is highly pH-dependent. Primary amines must be in their deprotonated, nucleophilic form to react. Therefore, the reaction is most efficient at a neutral to slightly basic pH, typically between 7.2 and 8.5.[8][10]

-

Hydrolysis: A competing reaction is the hydrolysis of the Sulfo-NHS ester, which also increases with pH.[8][10] This hydrolysis renders the reagent inactive. Therefore, it is crucial to prepare Sulfo-NHS-Biotin solutions immediately before use and to avoid storage of the reagent in aqueous solutions.[11][12]

-

Buffers: Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the Sulfo-NHS-Biotin.[11][13] Phosphate-buffered saline (PBS) is a commonly used reaction buffer.[6]

Below is a diagram illustrating the chemical reaction between Sulfo-NHS-Biotin and a primary amine on a protein.

Caption: Chemical reaction of Sulfo-NHS-Biotin with a primary amine.

Quantitative Data and Reaction Conditions

The efficiency of biotinylation depends on several factors, including the concentration of the protein and the reagent, temperature, and reaction time. The following tables summarize key quantitative data for planning biotinylation experiments.

Table 1: Recommended Molar Excess of Sulfo-NHS-Biotin

| Protein Concentration | Recommended Molar Excess (Biotin:Protein) | Expected Biotin Incorporation |

| 1-10 mg/mL | 10-20 fold[2][14] | 4-6 biotins/antibody[2] |

| 0.25-1 mg/mL | 50-fold[2] | 1-3 biotins/antibody[2] |

| Dilute solutions (<0.25 mg/mL) | >20-fold[14] | Variable, requires optimization |

Table 2: Reaction Time and Temperature

| Temperature | Recommended Reaction Time | Notes |

| Room Temperature (20-25°C) | 30-60 minutes[11][14] | Faster reaction and hydrolysis rate. |

| 4°C | 2 hours to overnight[8][14] | Slower reaction and hydrolysis rate, may be preferable for sensitive proteins. |

Table 3: Stability of Sulfo-NHS Ester in Aqueous Solution

| pH | Half-life of Hydrolysis | Recommendation |

| > 8.0 | < 15 minutes[10] | Use immediately; shorter reaction times. |

| 7.0 - 8.0 | Several hours at 0°C, faster at RT[10][13] | Optimal for most protein labeling. |

| < 6.5 | > 2 hours[10] | Slower labeling reaction. |

Detailed Experimental Protocol for Protein Biotinylation

This protocol provides a general guideline for the biotinylation of a purified protein in solution. Optimization may be required for specific applications.

Materials:

-

Sulfo-NHS-Biotin

-

Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Anhydrous DMSO or DMF (optional, for stock solutions)

-

Desalting column or dialysis cassette for buffer exchange

-

Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

Procedure:

-

Preparation of Protein Sample:

-

Preparation of Sulfo-NHS-Biotin:

-

Allow the vial of Sulfo-NHS-Biotin to equilibrate to room temperature before opening to prevent moisture condensation.[12][14]

-

Immediately before use, dissolve the Sulfo-NHS-Biotin in water or the reaction buffer to a concentration of 10 mM (approximately 4.4 mg/mL).[11][15] Do not prepare stock solutions for long-term storage in aqueous buffers.[11][12]

-

-

Biotinylation Reaction:

-

Quenching the Reaction (Optional but Recommended):

-

Add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM to consume any unreacted Sulfo-NHS-Biotin.[16]

-

-

Removal of Excess Biotin:

-

Remove non-reacted and hydrolyzed biotin reagent by dialysis against PBS or by using a desalting column (e.g., Sephadex G-25).[14] This step is crucial for downstream applications where free biotin could interfere.

-

-

Storage:

-

Store the biotinylated protein under the same conditions as the unlabeled protein, typically at 4°C for short-term storage or -20°C for long-term storage.[11]

-

Experimental Workflow and Downstream Applications

The biotinylated proteins can be used in a wide array of applications, leveraging the high-affinity interaction between biotin and streptavidin. A common workflow involves the capture and detection of the labeled protein.

Caption: A typical workflow for protein biotinylation and subsequent affinity capture.

Common Applications:

-

ELISA: Immobilize biotinylated antibodies or antigens on streptavidin-coated plates.[2]

-

Western Blotting: Use streptavidin-HRP conjugates to detect biotinylated proteins.[2]

-

Immunoprecipitation and Pull-Down Assays: Capture biotinylated proteins and their interaction partners using streptavidin-coated beads.[1]

-

Flow Cytometry: Label cell surface proteins with Sulfo-NHS-Biotin for detection with fluorescently labeled streptavidin.[17]

-

Surface Plasmon Resonance (SPR): Immobilize biotinylated ligands onto streptavidin-coated sensor chips.[18]

Troubleshooting and Considerations

-

Low Labeling Efficiency:

-

Ensure the buffer is amine-free.

-

Verify the pH of the reaction buffer is between 7.2 and 8.0.

-

Use a fresh, unhydrolyzed stock of Sulfo-NHS-Biotin.

-

Increase the molar excess of the biotin reagent.

-

-

Protein Precipitation:

-

High levels of biotinylation can alter protein solubility. Reduce the molar excess of Sulfo-NHS-Biotin.

-

Perform the reaction at 4°C.

-

-

Inhibition of Protein Function:

-

If the active site of the protein contains reactive lysine residues, biotinylation may inhibit its function.

-

Reduce the level of biotinylation or consider using a biotinylation reagent with a different reactive group that targets other amino acids.

-

Conclusion

Sulfo-NHS-Biotin is a powerful and versatile reagent for the specific and covalent labeling of primary amines on proteins and other biomolecules. Its water solubility and membrane impermeability make it an ideal choice for a wide range of applications, from the specific labeling of cell surface proteins to the preparation of reagents for immunoassays and affinity purification. A thorough understanding of its reaction chemistry and careful optimization of experimental conditions are key to achieving successful and reproducible results.

References

- 1. apexbt.com [apexbt.com]

- 2. store.sangon.com [store.sangon.com]

- 3. covachem.com [covachem.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. Biotin-Sulfo NHS Ester_NovoCom [nvcbiotech.com]

- 6. store.sangon.com [store.sangon.com]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. store.sangon.com [store.sangon.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. assets.fishersci.com [assets.fishersci.com]

- 16. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Current good manufacturing practices–compliant manufacture and measurement of biotin-labeled red blood cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. lsom.uthscsa.edu [lsom.uthscsa.edu]

An In-depth Technical Guide to Water-Soluble Biotinylation Reagents for Protein Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule such as a protein, is a cornerstone technique in life sciences research. The exceptionally high affinity of biotin for avidin and its derivatives, like streptavidin and neutravidin, forms the basis for a versatile and robust system for protein detection, purification, and labeling. Water-soluble biotinylation reagents have emerged as indispensable tools in this context, offering significant advantages over their water-insoluble counterparts, particularly for the study of proteins in their native, aqueous environments.

This technical guide provides a comprehensive overview of commonly used water-soluble biotinylation reagents, their chemical properties, and their applications in protein studies. It includes detailed experimental protocols for key techniques and summarizes quantitative data to aid in reagent selection.

Core Concepts of Water-Soluble Biotinylation

Water-soluble biotinylation reagents are chemically engineered to be soluble in aqueous buffers, eliminating the need for organic solvents like DMSO or DMF, which can be detrimental to protein structure and function[1][2]. This solubility is typically achieved by incorporating charged groups, such as sulfonate (SO3-), or hydrophilic spacers, like polyethylene glycol (PEG), into the reagent's structure[1][3][4].

The most prevalent class of water-soluble biotinylation reagents utilizes a N-hydroxysulfosuccinimide (Sulfo-NHS) ester functional group. This group reacts efficiently with primary amines (-NH2), found on the N-terminus of polypeptides and the side chains of lysine residues, to form stable amide bonds[1][5][6][7]. This reaction is most efficient at a pH range of 7-9[5][6].

Key Characteristics of Water-Soluble Biotinylation Reagents

The selection of an appropriate biotinylation reagent is critical for experimental success and depends on several factors:

-

Spacer Arm Length: The spacer arm is the chemical chain that connects the biotin molecule to the reactive group. Its length is crucial for overcoming steric hindrance, which can occur when the biotin-binding pocket of avidin or streptavidin is not easily accessible on a biotinylated protein[8]. Longer spacer arms can improve the efficiency of biotin-avidin binding[9].

-

Cleavability: Some reagents incorporate a cleavable spacer arm, such as a disulfide bond. This feature allows for the release of the biotinylated protein from the avidin-biotin complex under specific conditions (e.g., using a reducing agent like DTT), which is particularly useful in applications like affinity purification[2][10][11].

-

Membrane Impermeability: The charged nature of Sulfo-NHS esters renders them unable to cross the cell membrane[1][5]. This property is exploited for the specific labeling of cell surface proteins, allowing researchers to distinguish between extracellular and intracellular protein populations[5][12][13].

Quantitative Data of Common Water-Soluble Biotinylation Reagents

For easy comparison, the following table summarizes the key quantitative data for several widely used water-soluble biotinylation reagents.

| Reagent Name | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Cleavable? | Key Features |

| Sulfo-NHS-Biotin | 443.43 | 13.5 | No | Short spacer arm, membrane impermeable[12][14]. |

| Sulfo-NHS-LC-Biotin | 556.59 | 22.4 | No | Long chain spacer arm, membrane impermeable[15]. |

| Sulfo-NHS-LC-LC-Biotin | 669.76 | 30.5 | No | Extra-long chain spacer arm for minimizing steric hindrance, membrane impermeable[13]. |

| Sulfo-NHS-SS-Biotin | 606.69 | 24.3 | Yes (Disulfide Bond) | Cleavable spacer arm, allows for release of biotinylated molecules, membrane impermeable[1][11]. |

| NHS-PEG4-Biotin | 588.67 | 29.0 | No | PEG spacer enhances water solubility and reduces aggregation of labeled proteins[3][4][16]. |

| NHS-SS-PEG4-Biotin | 751.94 | 37.9 | Yes (Disulfide Bond) | PEG spacer for increased solubility and a cleavable disulfide bond[17]. |

| NHS-PEG12-Biotin | 941.09 | 56.0 | No | Very long PEG spacer for applications requiring significant distance between biotin and the target molecule[18][19]. |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing water-soluble biotinylation reagents.

Cell Surface Protein Biotinylation

This protocol describes the labeling of proteins on the surface of living cells.

Materials:

-

Cells of interest (adherent or in suspension)

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

-

Water-soluble biotinylation reagent (e.g., Sulfo-NHS-LC-Biotin)

-

Quenching buffer (e.g., 100 mM glycine in PBS)

-

Lysis buffer (e.g., RIPA buffer)

-

Protease inhibitors

Procedure:

-

Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media and serum proteins[20].

-

For adherent cells, add the biotinylation reagent solution directly to the plate. For cells in suspension, resuspend the cell pellet in ice-cold PBS at a concentration of approximately 2.5 x 10^7 cells/mL[21].

-

Immediately before use, prepare the biotinylation reagent in ice-cold PBS at a concentration of 0.25-1.0 mg/mL[10][20].

-

Add the biotinylation reagent solution to the cells and incubate for 30 minutes at 4°C with gentle rocking[20][22].

-

Remove the biotinylation reagent solution and quench the reaction by adding quenching buffer. Incubate for 10-15 minutes at 4°C[22].

-

Wash the cells three times with ice-cold PBS.

-

Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

-

The cell lysate containing biotinylated surface proteins is now ready for downstream applications such as immunoprecipitation or western blotting.

Immunoprecipitation of Biotinylated Proteins

This protocol outlines the enrichment of biotinylated proteins from a cell lysate.

Materials:

-

Cell lysate containing biotinylated proteins

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Binding/Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer for denaturing elution, or a solution containing a high concentration of free biotin for competitive elution)

Procedure:

-

Pre-clear the cell lysate by incubating it with unconjugated beads/resin for 1 hour at 4°C to reduce non-specific binding.

-

Incubate the pre-cleared lysate with streptavidin beads/resin overnight at 4°C with gentle rotation[23].

-

Pellet the beads/resin by centrifugation or using a magnetic rack and discard the supernatant.

-

Wash the beads/resin three to five times with wash buffer to remove non-specifically bound proteins[6].

-

Elute the bound biotinylated proteins. For western blotting, this is typically done by adding SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.

Western Blotting of Biotinylated Proteins

This protocol describes the detection of biotinylated proteins following SDS-PAGE and transfer to a membrane.

Materials:

-

PVDF or nitrocellulose membrane with transferred proteins

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Streptavidin-HRP conjugate

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

Chemiluminescent substrate

Procedure:

-

Block the membrane with blocking buffer for 1 hour at room temperature[24].

-

Wash the membrane three times for 5 minutes each with TBST[24].

-

Incubate the membrane with streptavidin-HRP diluted in blocking buffer (typically 1:5,000 to 1:20,000 dilution) for 1 hour at room temperature[24].

-

Wash the membrane three times for 10 minutes each with TBST[24].

-

Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Detect the signal using a CCD camera or by exposing the membrane to X-ray film[24].

Enzyme-Linked Immunosorbent Assay (ELISA) with Biotinylated Antibodies

This protocol details a sandwich ELISA using a biotinylated detection antibody for signal amplification.

Materials:

-

ELISA plate coated with a capture antibody

-

Samples and standards

-

Biotinylated detection antibody

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Diluent/Blocking buffer

Procedure:

-

Add samples and standards to the wells of the capture antibody-coated plate and incubate for 2 hours at room temperature[25].

-

Wash the plate three times with wash buffer.

-

Add the biotinylated detection antibody diluted in diluent buffer to each well and incubate for 1-2 hours at room temperature[25].

-

Wash the plate three times with wash buffer.

-

Add streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature.

-

Wash the plate three times with wash buffer.

-

Add TMB substrate to each well and incubate in the dark until a color develops (typically 15-30 minutes)[25].

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key experimental workflows and signaling pathway analysis.

Caption: Workflow for Cell Surface Protein Biotinylation.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. ulab360.com [ulab360.com]

- 6. neb.com [neb.com]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. A Cell Surface Biotinylation Assay to Reveal Membrane-associated Neuronal Cues: Negr1 Regulates Dendritic Arborization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 11. Thermo Scientific™ EZ-Link™ Sulfo-NHS-SS-Biotin, No Weigh Format | Fisher Scientific [fishersci.ca]

- 12. Thermo Scientific™ EZ-Link™ Sulfo-NHS-Biotin | LabMart Limited [labmartgh.com]

- 13. iright.com [iright.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. proteochem.com [proteochem.com]

- 16. NHS-PEG4-Biotin (8 rxn) | BroadPharm [broadpharm.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. Thermo Scientific™ EZ-Link™ NHS-PEG12-Biotin, No-Weigh™ Format | Fisher Scientific [fishersci.ca]

- 19. tools.thermofisher.com [tools.thermofisher.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. EZ-Link™ Sulfo-NHS-SS-Biotin, No Weigh Format 100 mg | Buy Online | Thermo Scientific™ [thermofisher.com]

- 22. Surface protein biotinylation [protocols.io]

- 23. youtube.com [youtube.com]

- 24. fortislife.com [fortislife.com]

- 25. mabtech.com [mabtech.com]

A Technical Guide to Sulfo-NHS-Biotin Reagents for Researchers and Drug Development Professionals

Introduction: Sulfo-NHS-Biotin and its derivatives are indispensable tools in modern biological research and drug development. These amine-reactive, water-soluble reagents enable the covalent labeling of proteins, antibodies, and other biomolecules with biotin. The extraordinary affinity of biotin for streptavidin and avidin is then leveraged for a wide array of applications, including purification, immobilization, and detection. This guide provides an in-depth overview of the most common Sulfo-NHS-Biotin reagents, their chemical properties, and detailed protocols for their use.

Core Concepts of Sulfo-NHS-Biotin Chemistry

Sulfo-N-hydroxysuccinimide (Sulfo-NHS) esters react efficiently with primary amines (-NH2), such as the side chain of lysine residues or the N-terminus of polypeptides, to form stable amide bonds.[1][2][3] The inclusion of a sulfonate group on the NHS ring renders these reagents water-soluble, allowing for biotinylation reactions in aqueous buffers without the need for organic solvents like DMSO or DMF.[1][2][3] This property is particularly advantageous for labeling proteins that are sensitive to organic solvents. Furthermore, the charged nature of Sulfo-NHS-Biotin reagents prevents them from permeating cell membranes, making them ideal for the specific labeling of cell surface proteins.[1][2][3][4]

Variants of Sulfo-NHS-Biotin

Several variations of Sulfo-NHS-Biotin are available, differing primarily in the length and nature of their spacer arms. The choice of reagent can be critical for optimizing labeling efficiency and ensuring that the biotin moiety is accessible for binding to streptavidin, especially in cases of steric hindrance.

| Reagent Name | CAS Number | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Key Feature |

| Sulfo-NHS-Biotin | 194041-65-1 | 443.43 | 13.5 | Shortest spacer arm |

| Sulfo-NHS-LC-Biotin | 191671-46-2 | 556.59 | 22.4 | Long chain spacer to reduce steric hindrance |

| Sulfo-NHS-SS-Biotin | 325143-98-4 | 606.69 | 24.3 | Cleavable disulfide bond in the spacer arm |

Experimental Protocols

General Protein Biotinylation

This protocol is a general guideline for the biotinylation of purified proteins in solution. The molar excess of the biotin reagent may need to be optimized for each specific protein to achieve the desired degree of labeling.

Materials:

-

Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Sulfo-NHS-Biotin, Sulfo-NHS-LC-Biotin, or Sulfo-NHS-SS-Biotin

-

Reaction buffer (amine-free, e.g., PBS, pH 7.2-8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Desalting column or dialysis cassette for removal of excess biotin

Procedure:

-

Reagent Preparation: Immediately before use, prepare a 10 mM solution of the Sulfo-NHS-Biotin reagent in ultrapure water.[5][6][7] For example, dissolve 2.2 mg of Sulfo-NHS-Biotin in 500 µL of water.[8] Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[7]

-

Reaction Setup: Add a 20-fold molar excess of the biotin reagent to the protein solution.[8] The reaction can be incubated for 30-60 minutes at room temperature or for 2 hours on ice.[8]

-

Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, non-reacted biotin and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[6][9]

Cell Surface Protein Biotinylation

This protocol is designed for labeling proteins on the surface of intact cells. The membrane-impermeable nature of Sulfo-NHS-Biotin reagents is critical for this application.

Materials:

-

Adherent or suspension cells

-

Ice-cold PBS (pH 8.0)

-

Sulfo-NHS-LC-Biotin or Sulfo-NHS-SS-Biotin

-

Quenching solution (e.g., 100 mM glycine in PBS)

-

Cell lysis buffer

Procedure:

-

Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.[5][6][10] For suspension cells, aim for a concentration of approximately 25 x 10^6 cells/mL.[5][6][10]

-

Biotinylation Reaction: Add the Sulfo-NHS-Biotin reagent to the cells at a final concentration of 0.5-1 mg/mL.[5][10] Incubate for 30 minutes at 4°C or on ice with gentle agitation to label surface proteins.[4][5][10] Performing the incubation at a low temperature minimizes the internalization of the biotin label.[5][10]

-

Quenching: Discard the biotin solution and quench the reaction by adding ice-cold quenching solution.[4] Incubate for 10-15 minutes at 4°C.[4]

-

Washing: Wash the cells three times with ice-cold PBS to remove excess reagent and quenching solution.[5][10]

-

Downstream Processing: The biotinylated cells can now be lysed for subsequent analysis, such as immunoprecipitation with streptavidin beads.

Cleavage of Sulfo-NHS-SS-Biotin

For applications using Sulfo-NHS-SS-Biotin, the biotin label can be removed to elute the captured biomolecules from a streptavidin support.

Materials:

-

Biotinylated sample (e.g., proteins bound to streptavidin beads)

-

Cleavage buffer containing a reducing agent (e.g., 50 mM DTT in PBS)

Procedure:

-

Incubation: Incubate the sample in the cleavage buffer for 30-60 minutes at room temperature or for 30 minutes at 50°C.[6][9]

-

Elution: The now-cleaved biomolecule will be released from the streptavidin support and can be collected in the supernatant.

Visualizing Workflows and Pathways

Caption: General workflow for protein biotinylation, capture, and elution.

Caption: The high-affinity interaction between biotin and streptavidin forms the basis for detection.

Applications in Drug Development

The use of Sulfo-NHS-Biotin reagents is integral to various stages of drug development:

-

Target Identification and Validation: Cell surface biotinylation can be used to identify and characterize cell surface receptors and their interactions with potential drug candidates.

-

Immunoassays: Biotinylated antibodies are widely used in ELISA and Western blotting for the sensitive detection of target proteins. The biotin-streptavidin interaction provides a powerful signal amplification system.[11]

-

Drug Delivery: Biotinylation of drug carriers, such as nanoparticles or antibodies, can be used to target them to specific cells or tissues that express biotin receptors. One study explored biotinylating living endothelial cells to create an anchor for targeted drug delivery within blood vessels.[12]

-

Affinity Chromatography: Biotinylated proteins or small molecules can be used to purify their binding partners from complex biological samples. The cleavable nature of Sulfo-NHS-SS-Biotin is particularly useful in this context, as it allows for the gentle elution of the captured molecules.[13]

Conclusion

Sulfo-NHS-Biotin and its long-chain and cleavable derivatives are versatile and powerful reagents for the biotinylation of biomolecules. Their water solubility and membrane impermeability make them particularly well-suited for labeling proteins in their native aqueous environment and for specifically targeting cell surface proteins. A thorough understanding of the properties of each variant and the optimization of labeling protocols are key to leveraging the full potential of the biotin-streptavidin system in research and drug development.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. Surface protein biotinylation [protocols.io]

- 5. store.sangon.com [store.sangon.com]